molecular formula C9H15NNa2O4S B14796619 Boc-L-Hocys-OH.2Na

Boc-L-Hocys-OH.2Na

Cat. No.: B14796619
M. Wt: 279.27 g/mol
InChI Key: ANQOALIXAGPMQU-ILKKLZGPSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Hocys-OH.2Na typically involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected L-homocysteine is then converted to its disodium salt form by neutralizing with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Mechanism of Action

The mechanism of action of Boc-L-Hocys-OH.2Na primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions and can be easily removed under acidic conditions . This allows for selective reactions to occur without interference from the amino group. The thiol group in L-homocysteine can also participate in nucleophilic substitution and oxidation reactions, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C9H15NNa2O4S

Molecular Weight

279.27 g/mol

IUPAC Name

disodium;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfidobutanoate

InChI

InChI=1S/C9H17NO4S.2Na/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12;;/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12);;/q;2*+1/p-2/t6-;;/m0../s1

InChI Key

ANQOALIXAGPMQU-ILKKLZGPSA-L

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[S-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[S-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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